SGC 0946 was developed by the Structural Genomics Consortium and is classified within the category of epigenetic inhibitors, specifically targeting protein lysine methyltransferases. It is recognized for its application in studying the biological functions of DOT1L and its potential therapeutic effects in treating cancers associated with aberrant methylation patterns .
The synthesis of SGC 0946 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized as a brominated analogue of EPZ004777, designed to enhance its cellular permeability and inhibitory potency. The synthetic route typically includes the construction of a complex molecular framework featuring a pyrrolo[2,3-d]pyrimidin-7-yl group and a dihydroxytetrahydrofuran moiety, which are crucial for its biological activity.
The synthetic process begins with the formation of the core structure through coupling reactions that introduce the necessary functional groups. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity level exceeding 99%. Detailed protocols for synthesis can be found in specialized chemical literature and databases .
The molecular structure of SGC 0946 reveals a complex arrangement that contributes to its specificity and binding affinity for DOT1L. The compound features multiple chiral centers, which are critical for its interaction with the target enzyme.
These structural characteristics facilitate the selective binding to DOT1L while minimizing off-target interactions with other histone methyltransferases .
SGC 0946 primarily functions through competitive inhibition of DOT1L, preventing the methylation of histone H3 at lysine 79. This inhibition leads to significant alterations in gene expression profiles associated with oncogenic pathways.
In vitro studies have demonstrated that SGC 0946 effectively reduces levels of H3K79 dimethylation in various cell lines, including A431 and MCF10A cells. The compound exhibits an IC50 value of approximately 2.65 nM in A431 cells and 8.8 nM in MCF10A cells, showcasing its enhanced potency over earlier inhibitors like EPZ004777 .
The mechanism by which SGC 0946 exerts its effects involves direct competition with the substrate for binding to the active site of DOT1L. By occupying this site, SGC 0946 inhibits the enzyme's ability to catalyze the transfer of methyl groups from S-adenosylmethionine to histone substrates.
Research has shown that treatment with SGC 0946 leads to decreased expression levels of key oncogenes such as HOXA9 and Meis1 in cells harboring MLL translocations. This effect is attributed to the loss of H3K79 methylation marks that are essential for maintaining active chromatin states conducive to transcription .
SGC 0946 possesses distinct physical and chemical properties that influence its behavior in biological systems.
These properties make SGC 0946 suitable for various experimental applications in cell biology .
SGC 0946 has significant applications in scientific research, particularly in studies exploring epigenetic regulation and cancer biology. It serves as a critical tool for:
The compound's ability to selectively inhibit DOT1L makes it invaluable for dissecting the functional roles of protein methyltransferases in health and disease contexts .
SGC0946 (chemical name: 1-[3-[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methylamino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea) was engineered as a brominated derivative of earlier DOT1L inhibitors like EPZ004777. The strategic incorporation of a bromine atom at the 5-position of the pyrrolopyrimidine ring significantly enhances target engagement through steric and electronic effects. This modification increases molecular weight (618.57 g/mol) and optimizes hydrophobic interactions within the DOT1L cofactor binding pocket, yielding a dissociation constant (Kd) of 0.06 nM and a half-maximal inhibitory concentration (IC50) of 0.3 nM in biochemical assays [1] [2] [3]. The bromine atom also improves cellular potency, reducing H3K79 dimethylation (H3K79me2) with IC50 values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells [3] [4].
Co-crystal structures (PDB: 4HRA) reveal that SGC0946 occupies the S-adenosylmethionine (SAM) binding site of DOT1L, inducing a catalytically inactive conformation. Key interactions include [2] [9]:
Table 1: Key Binding Interactions of SGC0946 with DOT1L
SGC0946 Moiety | DOT1L Residue | Interaction Type | Functional Role |
---|---|---|---|
Pyrrolopyrimidine | Asp222 | Dual H-bonds | Anchors core scaffold |
5-Bromo substituent | Ile248/Phe245 | Van der Waals | Enhances binding affinity |
Urea linker | Lys163 | H-bond | Stabilizes substrate recognition |
Tert-butylphenyl | Leu206/Activation loop | Hydrophobic packing | Induces inactive conformation |
This binding mode confers >100-fold selectivity over 12 other histone methyltransferases and DNMT1 [1] [3].
SGC0946 exhibits superior pharmacological properties versus its predecessor EPZ004777:
Table 2: Biochemical and Cellular Comparison of SGC0946 and EPZ004777
Parameter | SGC0946 | EPZ004777 | Improvement Factor |
---|---|---|---|
IC50 (DOT1L biochemical) | 0.3 nM | 0.4 nM | 1.3× |
Kd (DOT1L binding) | 0.06 nM | 0.4 nM | 6.7× |
H3K79me2 IC50 (A431 cells) | 2.6 nM | ~30 nM | >10× |
LogP | 3.51 | ~2.8 | Enhanced lipophilicity |
The urea linkage and pyrrolopyrimidine core are critical for selective DOT1L inhibition:
Table 3: Structure-Activity Relationship (SAR) of Key SGC0946 Moieties
Chemical Moiety | Modification | Impact on Activity | Selectivity Contribution |
---|---|---|---|
5-Bromo-pyrrolopyrimidine | Bromine substitution | ↑ Binding affinity (ΔKd = -0.34 nM) | Exploits DOT1L-specific hydrophobic pocket |
Urea linker | Replacement with amide | ↓ Potency (IC50 >100 nM) | Maintains H-bond with Lys163 |
Tert-butylphenyl | Cyclohexyl replacement | ↓ Cellular activity | Stabilizes inactive conformation |
Isopropylamino propyl | N-alkyl chain shortening | Loss of activity | Optimizes cofactor pocket occupancy |
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